ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate

Catalog No.
S6836472
CAS No.
946207-83-6
M.F
C22H20N4O5
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydrop...

CAS Number

946207-83-6

Product Name

ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate

IUPAC Name

ethyl 2-[[2-[6-oxo-3-(phenylcarbamoyl)pyridazin-1-yl]acetyl]amino]benzoate

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C22H20N4O5/c1-2-31-22(30)16-10-6-7-11-17(16)24-19(27)14-26-20(28)13-12-18(25-26)21(29)23-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,23,29)(H,24,27)

InChI Key

DQIPZTTWUDCKNZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

The exact mass of the compound ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate is 420.14336975 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate is a complex organic compound characterized by its unique structure that combines elements of benzoate, acetamide, and pyridazine functionalities. The molecular formula for this compound is C19H20N2O3C_{19}H_{20}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a benzoate moiety linked to an acetamido group and a pyridazinone derivative, which contributes to its potential biological activities.

The chemical reactivity of ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate can be analyzed through various reactions typical of amides and esters. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines. Additionally, nucleophilic substitution reactions may occur at the carbonyl carbon of the acetamido group under appropriate conditions.

Preliminary studies suggest that compounds similar to ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the phenylcarbamoyl group may enhance its interaction with biological targets, potentially leading to cell cycle inhibition or apoptosis in cancer cells.

The synthesis of ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate can be achieved through several methods:

  • Condensation Reactions: Starting from ethyl benzoate and an appropriate pyridazine derivative, condensation reactions can yield the desired compound.
  • Carbamoylation: The introduction of the phenylcarbamoyl group can be performed using phenyl isocyanate in a controlled reaction with the corresponding amine.
  • Acetylation: The acetamido group can be introduced via acetylation of an amine precursor under standard acetylation conditions.

Ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Additionally, it could be explored in agricultural chemistry as a pesticide or herbicide due to its structural properties.

Interaction studies involving ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate could focus on its binding affinity with various biological receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantify these interactions and elucidate the mechanism of action.

Several compounds share structural or functional similarities with ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate. Below are some notable examples:

Compound NameStructureKey Features
Ethyl 4-[2-(acetyloxy)phenyl]-6-oxo-2-[(phenylcarbamoyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylateC18H18N2O4Contains a tetrahydropyridine core; potential for similar biological activity.
Ethyl 3-oxo-2-phenylbutanoateC12H14O3Simple ester structure; used in organic synthesis; less complex than target compound.
Ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylateC9H11NOPyridine derivative; exhibits different biological properties compared to target compound.

These compounds highlight the structural diversity within this class of organic molecules while showcasing the unique features of ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate that may contribute to its distinct biological activities and applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

420.14336975 g/mol

Monoisotopic Mass

420.14336975 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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